

# Spectroscopic Profile of 6-Fluoroisatoic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: 6-Fluoroisatoic anhydride

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This technical guide provides a concise overview of the available spectroscopic data for **6-Fluoroisatoic anhydride** (CAS RN: 78755-94-9), a key intermediate in pharmaceutical and materials science research. The information is presented to facilitate its use in synthesis, characterization, and quality control.

## Chemical Structure and Properties

**6-Fluoroisatoic anhydride**, systematically named 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, possesses the molecular formula  $C_8H_4FNO_3$  and a molecular weight of 181.12 g/mol <sup>[1][2]</sup> Its structure is characterized by a fluorinated benzene ring fused to a 1,3-oxazine-2,4-dione ring system.

## Spectroscopic Data

A comprehensive analysis of **6-Fluoroisatoic anhydride** relies on a combination of spectroscopic techniques to confirm its identity and purity. The following sections summarize the available data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **6-Fluoroisatoic anhydride**. While a complete dataset is not readily available in all public repositories, the

following  $^1\text{H}$  NMR data has been reported for the closely related, and likely identical, "5-Fluoroisatonic anhydride."

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 5-Fluoroisatonic Anhydride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.19	s, br	-	1H	NH
7.36	dd	8.4, 2.6	1H	Ar-H
6.87	dt	8.4, 2.2	1H	Ar-H
6.74	dd	9.3, 2.2	1H	Ar-H

Solvent: DMSO- $\text{d}_6$

At present, publicly accessible  $^{13}\text{C}$  and  $^{19}\text{F}$  NMR data for **6-Fluoroisatoic anhydride** are limited.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For anhydrides, characteristic strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the C=O groups.<sup>[3]</sup> A reported Fourier-transform infrared (FTIR) spectrum was obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.<sup>[4]</sup> While the full spectrum is not provided, the typical IR absorption frequencies for cyclic acid anhydrides can be referenced for interpretation.<sup>[3]</sup>

Table 2: Typical Infrared Absorption Frequencies for Cyclic Anhydrides

Functional Group	Frequency Range (cm <sup>-1</sup> )	Intensity
C=O stretch (asymmetric)	1870-1800	Strong
C=O stretch (symmetric)	1800-1740	Strong
C-O-C stretch	1300-1000	Strong

## Mass Spectrometry (MS)

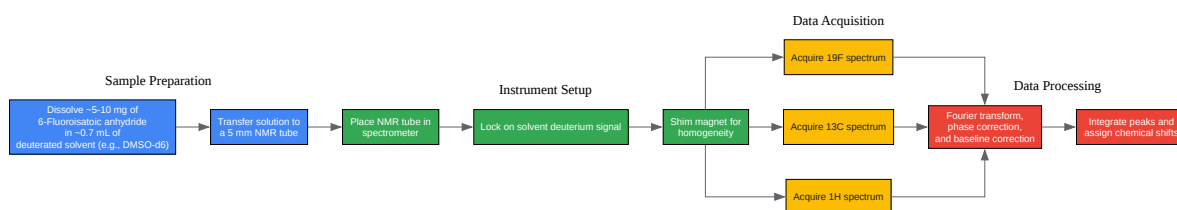
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of **6-Fluoroisatoic anhydride** is calculated to be 181.01752115 Da.[1][4] Specific experimental mass spectrometry data, including the electron ionization (EI) fragmentation pattern, is not widely available in public databases.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **6-Fluoroisatoic anhydride** are not explicitly detailed in the readily available literature. However, standard procedures for each technique would be employed.

## NMR Spectroscopy Protocol

A general workflow for acquiring NMR data is outlined below.

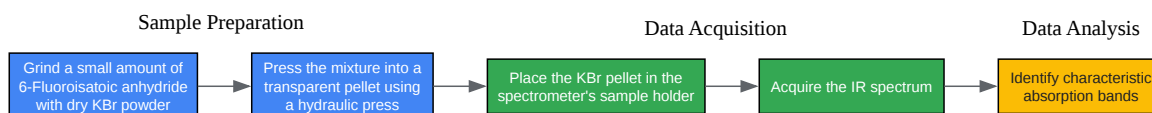


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Caption: General workflow for NMR data acquisition.

## IR Spectroscopy Protocol

The workflow for obtaining an FTIR spectrum using the KBr-pellet method is as follows.

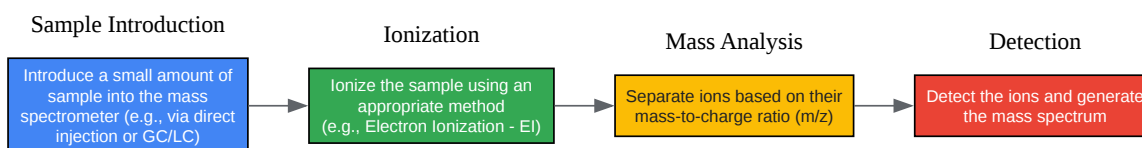


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Caption: Workflow for FTIR data acquisition via KBr pellet method.

## Mass Spectrometry Protocol

A general procedure for obtaining mass spectrometry data is depicted below.



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## References

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